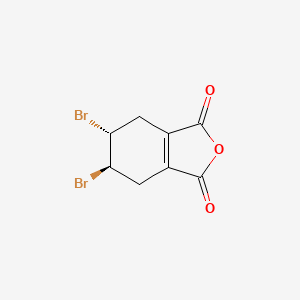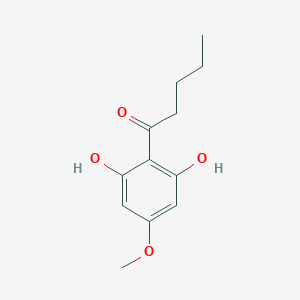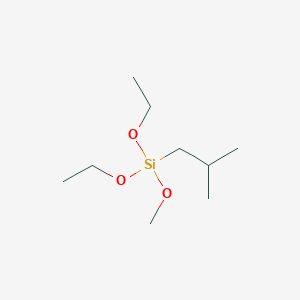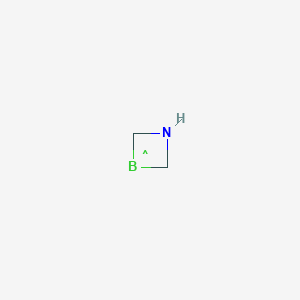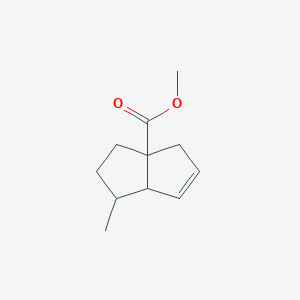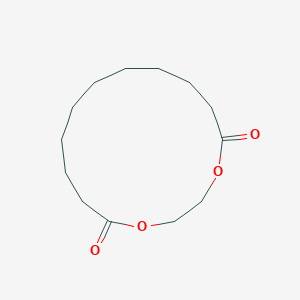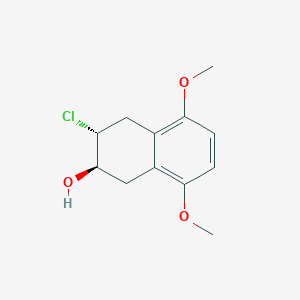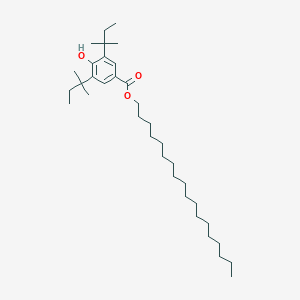
Octadecyl 4-hydroxy-3,5-bis(2-methylbutan-2-YL)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octadecyl 4-hydroxy-3,5-bis(2-methylbutan-2-YL)benzoate is a chemical compound with the molecular formula C35H62O3. It is known for its unique structure, which includes a long octadecyl chain and a benzoate group substituted with two 2-methylbutan-2-yl groups. This compound is used in various scientific research applications due to its interesting chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Octadecyl 4-hydroxy-3,5-bis(2-methylbutan-2-YL)benzoate typically involves esterification reactions. One common method is the reaction of octadecanol with 4-hydroxy-3,5-bis(2-methylbutan-2-yl)benzoic acid in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity starting materials and efficient purification techniques, such as distillation and recrystallization, ensures the production of high-quality this compound .
Chemical Reactions Analysis
Types of Reactions
Octadecyl 4-hydroxy-3,5-bis(2-methylbutan-2-YL)benzoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The benzoate group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzoates.
Scientific Research Applications
Octadecyl 4-hydroxy-3,5-bis(2-methylbutan-2-YL)benzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a stabilizer in polymer chemistry.
Biology: Investigated for its potential as an antioxidant and its effects on cellular processes.
Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized as an additive in lubricants and cosmetics for its stabilizing properties.
Mechanism of Action
The mechanism of action of Octadecyl 4-hydroxy-3,5-bis(2-methylbutan-2-YL)benzoate involves its interaction with various molecular targets. It can act as an antioxidant by scavenging free radicals and preventing oxidative damage to cells. The compound may also modulate signaling pathways involved in inflammation and cell proliferation, contributing to its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Octadecyl benzoate: Similar structure but lacks the hydroxyl and 2-methylbutan-2-yl groups.
Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate: Contains a propionate group instead of a benzoate group.
Octadecyl di-t-butyl-4-hydroxyhydrocinnamate: Similar antioxidant properties but different structural features.
Uniqueness
Octadecyl 4-hydroxy-3,5-bis(2-methylbutan-2-YL)benzoate is unique due to its specific substitution pattern on the benzoate group, which imparts distinct chemical and biological properties. Its long octadecyl chain also contributes to its hydrophobic nature, making it suitable for applications in non-polar environments .
Properties
CAS No. |
71656-10-5 |
|---|---|
Molecular Formula |
C35H62O3 |
Molecular Weight |
530.9 g/mol |
IUPAC Name |
octadecyl 4-hydroxy-3,5-bis(2-methylbutan-2-yl)benzoate |
InChI |
InChI=1S/C35H62O3/c1-8-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-38-33(37)29-27-30(34(4,5)9-2)32(36)31(28-29)35(6,7)10-3/h27-28,36H,8-26H2,1-7H3 |
InChI Key |
RTMMKKSOVKHHDL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOC(=O)C1=CC(=C(C(=C1)C(C)(C)CC)O)C(C)(C)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


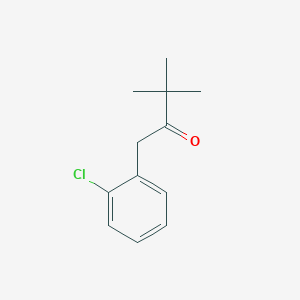
![6-[3-(Chloromethyl)anilino]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14470545.png)

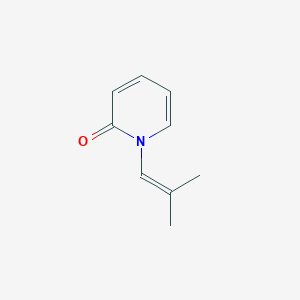
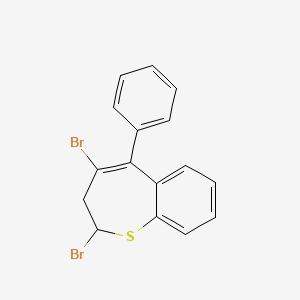
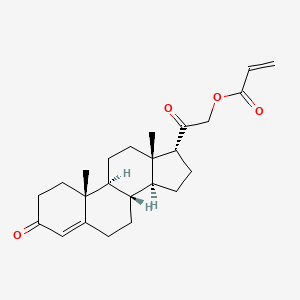
![9-azabicyclo[3.3.1]nonane;2,4,6-trinitrophenol](/img/structure/B14470579.png)
